(4-Methoxy-benzylidene)-[6-(4-methoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine
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Overview
Description
(E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxyphenyl groups and the imidazothiazole core structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE typically involves the following steps:
Formation of the Imidazothiazole Core: This can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.
Formation of the Imine Bond: The final step involves the condensation of the imidazothiazole derivative with an aldehyde or ketone to form the imine bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE would depend on its specific biological target. Generally, compounds with imidazothiazole cores can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Imidazothiazoles: Other compounds with the imidazothiazole core structure.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.
Uniqueness
(E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE is unique due to the combination of its imidazothiazole core and methoxyphenyl groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-[6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
InChI |
InChI=1S/C20H19N3O2S/c1-24-16-7-3-14(4-8-16)13-21-19-18(22-20-23(19)11-12-26-20)15-5-9-17(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3/b21-13+ |
InChI Key |
YMPZQZIFBHBCIN-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=C(N=C3N2CCS3)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(N=C3N2CCS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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